molecular formula C18H18ClN3O3 B2701333 3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941898-32-4

3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone

Cat. No. B2701333
CAS RN: 941898-32-4
M. Wt: 359.81
InChI Key: ZKVSEMRODAUEBT-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBEEMQ and belongs to the family of pyrido[2,3-d]pyrimidine-2,4-quinone derivatives.

Scientific Research Applications

Structural Significance and Synthetic Approaches

Pyrimidine derivatives are crucial in biology and medicine, with the aminopyrimidine fragment present in DNA bases. Their role in molecular recognition processes involving hydrogen bonding is significant for targeted drug action, as demonstrated in the study of cation tautomerism and hydrogen bonding in crystalline pyrimidine salts (A. Rajam et al., 2017) View Source. Furthermore, the synthesis of pharmacologically relevant bifunctional compounds containing pyrimidine moieties underscores the importance of these structures in developing therapeutic agents (Nicholas D. Watermeyer et al., 2009) View Source.

Biological Activities and Applications

The heterocyclic pyrimidine ring, found in DNA and RNA, is integral to numerous pharmacophore structures due to its applications in medicine and nonlinear optics (NLO). Studies on thiopyrimidine derivatives reveal their potential in NLO fields, indicating the broader applicability of such compounds beyond pharmacological interests (A. Hussain et al., 2020) View Source. Additionally, pyrimidine derivatives have shown antioxidant properties, highlighting their potential in modulating immune responses and stimulating regeneration processes (S. Grabovskii et al., 2018) View Source.

Electrochemical Properties and Synthetic Utility

The electrochemical behavior of quinones and their interaction with nucleophiles such as uracil derivatives provides insights into the synthetic pathways for new compounds. This interaction is crucial for developing novel materials with potential applications in various fields, including organic electronics and pharmacology (D. Nematollahi et al., 2001) View Source.

Mechanism of Action

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-5-7-13(19)8-6-12/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVSEMRODAUEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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